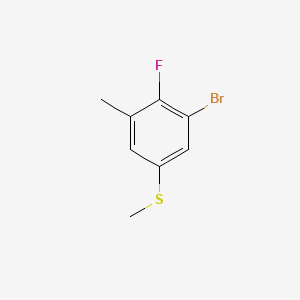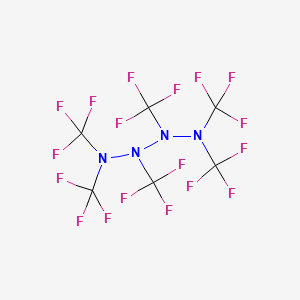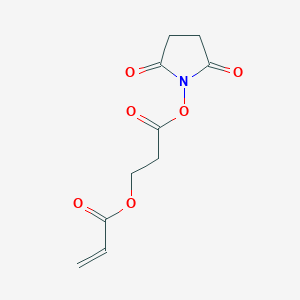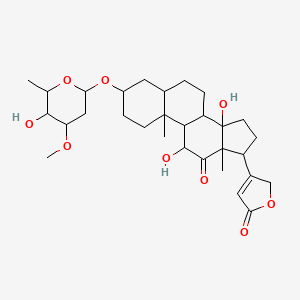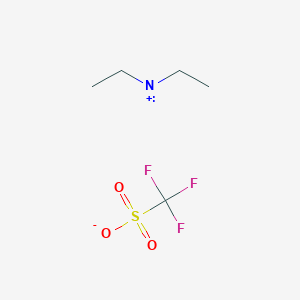
Ethylazanyliumylethane; trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a salt formed from the reaction of trifluoromethanesulfonic acid and diethylamine. This compound is known for its stability and unique properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylazanyliumylethane; trifluoromethanesulfonate can be synthesized through the direct alkylation of organic bases such as amines with ethyl trifluoromethanesulfonate . The reaction typically involves the use of a solvent-free and halogen-free environment to ensure high purity of the product. The reaction conditions include maintaining a controlled temperature and using appropriate catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of trifluoromethanesulfonic acid with diethylamine . This process is carried out in large reactors where the reactants are mixed under controlled conditions to ensure a high yield of the desired product. The resulting compound is then purified through recrystallization or other suitable methods to achieve the required purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylazanyliumylethane; trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Acylation Reactions: It acts as a catalyst in C- and O-acylation reactions, facilitating the formation of acylated products.
Substitution Reactions: It can participate in substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acyl chlorides, anhydrides, and other electrophilic reagents . The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound include acylated derivatives and substituted compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethylazanyliumylethane; trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Biology: It is employed in the synthesis of biologically active compounds and intermediates.
Medicine: It is used in the development of pharmaceutical compounds and as a reagent in drug synthesis.
Wirkmechanismus
The mechanism of action of ethylazanyliumylethane; trifluoromethanesulfonate involves its role as a strong electrophile. It facilitates the transfer of acyl groups to nucleophilic substrates, thereby catalyzing acylation reactions . The trifluoromethanesulfonate group enhances the electrophilicity of the compound, making it highly reactive towards nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Ethylazanyliumylethane; trifluoromethanesulfonate can be compared with other similar compounds such as:
Trifluoromethanesulfonic acid: A strong acid used in similar catalytic applications.
Trifluoromethanesulfonic anhydride: An anhydride used for introducing triflyl groups in organic synthesis.
Trifluoromethanesulfonate salts: Various salts of trifluoromethanesulfonic acid used in different chemical reactions.
The uniqueness of this compound lies in its stability and high reactivity, making it a valuable reagent in both research and industrial applications.
Eigenschaften
Molekularformel |
C5H10F3NO3S |
|---|---|
Molekulargewicht |
221.20 g/mol |
InChI |
InChI=1S/C4H10N.CHF3O3S/c1-3-5-4-2;2-1(3,4)8(5,6)7/h3-4H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
DXXBJTJUHFSJFX-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]CC.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)


![Cyclopenta[cd]azulene](/img/structure/B14757204.png)
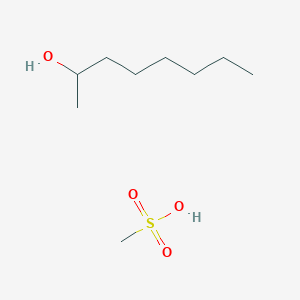


![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
